AE9C90CB
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Overview
Description
AE9C90CB, chemically known as N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide, is a novel muscarinic receptor antagonist. It has been synthesized for the treatment of overactive bladder, a condition characterized by sudden urges to urinate and frequent urination .
Preparation Methods
The synthesis of AE9C90CB involves several steps, starting with the preparation of the bicyclic core structure. The key synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic core is synthesized through a series of cyclization reactions.
Attachment of the side chains: The side chains, including the hydroxy and diphenylacetamide groups, are attached through nucleophilic substitution reactions.
Final modifications: The final product is obtained after several purification steps, including recrystallization and chromatography
Chemical Reactions Analysis
AE9C90CB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts
Scientific Research Applications
AE9C90CB has several scientific research applications, including:
Chemistry: Used as a model compound to study muscarinic receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily researched for its potential in treating overactive bladder by selectively targeting muscarinic receptors in the bladder.
Industry: Potential applications in the development of new pharmaceuticals targeting muscarinic receptors
Mechanism of Action
AE9C90CB exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter responsible for muscle contractions in the bladder. By blocking these receptors, this compound reduces bladder contractions and alleviates symptoms of overactive bladder .
Comparison with Similar Compounds
AE9C90CB is compared with other muscarinic receptor antagonists such as:
This compound exhibits greater selectivity for the M3 receptor subtype and has a higher affinity for the urinary bladder over the salivary gland, making it a promising candidate for treating overactive bladder with fewer side effects like dry mouth .
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H24N2O2/c1-23(14-19-17-12-22-13-18(17)19)20(24)21(25,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-19,22,25H,12-14H2,1H3/t17-,18+,19? |
InChI Key |
AARSINSGAQDAKQ-DFNIBXOVSA-N |
Isomeric SMILES |
CN(CC1[C@H]2[C@@H]1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN(CC1C2C1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Synonyms |
AE9C90CB N-((1R, 5S, 6R)-3-azabicyclo(3.1.0)hex-6-ylmethyl)-2-hydroxy-N-methyl-2, 2-diphenylacetamide |
Origin of Product |
United States |
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